4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine
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Overview
Description
4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and chlorophenyl groups, as well as a morpholine ring. Its molecular formula is C23H26ClN3OS.
Preparation Methods
The synthesis of 4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The preparation of the compound may also involve the use of 4-chlorophenyl methyl sulfone as an intermediate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. For example:
6-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-ol: Shares a similar pyrimidine core but differs in the substituents attached to the ring.
4-Chlorophenyl methyl sulfone: An intermediate used in the synthesis of the target compound.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3OS/c1-17-13-28(14-18(2)29-17)23-12-22(16-30-15-19-8-10-21(25)11-9-19)26-24(27-23)20-6-4-3-5-7-20/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPHUECQDMWRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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